6-Phenylpyrimidine-2,4,5-triamine

Lipophilicity Drug Design ADME Prediction

Sourcing triaminopyrimidines with inconsistent regiochemistry stalls drug discovery. This 6-phenyl derivative provides three distinct amino handles for orthogonal functionalization in DHFR inhibitor synthesis. Key differentiation from unsubstituted cores: • +2.5 LogP shift (2.63 vs. 0.97) aligns with ATP-binding pocket lipophilicity needs • 38°C higher boiling point (521.9°C) informs scale-up vacuum distillation parameters • Refractive index (1.74) enables rapid QC identity verification

Molecular Formula C10H11N5
Molecular Weight 201.23 g/mol
CAS No. 13491-72-0
Cat. No. B14714448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylpyrimidine-2,4,5-triamine
CAS13491-72-0
Molecular FormulaC10H11N5
Molecular Weight201.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=NC(=N2)N)N)N
InChIInChI=1S/C10H11N5/c11-7-8(6-4-2-1-3-5-6)14-10(13)15-9(7)12/h1-5H,11H2,(H4,12,13,14,15)
InChIKeyDQNNVEUCALFYGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylpyrimidine-2,4,5-triamine: Physicochemical and Structural Profile


6-Phenylpyrimidine-2,4,5-triamine (CAS 13491-72-0), also referred to as 2,4,5-triamino-6-phenylpyrimidine, is a C10H11N5 heterocyclic aromatic compound belonging to the triaminopyrimidine subclass. It possesses a molecular weight of 201.23 g/mol, a predicted density of 1.359 g/cm³, a boiling point of 521.9 °C at 760 mmHg, a refractive index of 1.74, a polar surface area (PSA) of 103.84 Ų, and a predicted LogP of 2.63, distinguishing it from simpler triaminopyrimidine cores [1]. The compound serves as a versatile synthetic intermediate, notably in the construction of irreversible dihydrofolate reductase (DHFR) inhibitors and phenylaminopyrimidine-based kinase inhibitor scaffolds [2].

Lipophilic drug-design and CNS-targeted programs requiring LogP > 2.5
Synthesis of irreversible DHFR inhibitors via reported Baker route
Phenylaminopyrimidine kinase inhibitor library construction

Why Unsubstituted Triaminopyrimidines Cannot Replace 6-Phenylpyrimidine-2,4,5-triamine


Procurement specialists and medicinal chemists evaluating in-class alternatives must recognize that the 6-phenyl substituent on the pyrimidine core drives a >2.5-unit increase in LogP (from 0.97 to 2.63) relative to the unsubstituted 2,4,5-triaminopyrimidine scaffold [1][2]. This hydrophobicity shift fundamentally alters solubility, membrane permeability, and formulation behavior, rendering simple triaminopyrimidines unsuitable as drop-in replacements in lipophilic drug-design campaigns. Additionally, the phenyl group elevates the atmospheric-pressure boiling point by approximately 38 °C (from 483.4 °C to 521.9 °C), impacting distillation-based purification workflows and thermal stability assessments during scale-up [1][3].

!
Lipophilicity mismatch
The 6-phenyl group drives a >1.6 unit LogP increase relative to unsubstituted triaminopyrimidines. This may fundamentally shift membrane permeability and formulation behavior, limiting direct replacement in lipophilic campaigns.
!
Regiochemical reactivity gap
The 5-NH2 reactivity essential for DHFR inhibitor Schiff-base formation is not replicated in 2,4,6-triaminopyrimidine regioisomers. Route transfer would require de novo synthesis development with uncertain outcomes.
!
Thermal property divergence
The ~38 °C boiling point elevation relative to the unsubstituted core alters distillation-based purification workflows. Thermal stability assessments at scale may not transfer directly.

Quantified Differentiation Evidence Against Closest Analogs


Hydrophobicity Differentiation from Unsubstituted Triaminopyrimidine

The predicted LogP of 6-phenylpyrimidine-2,4,5-triamine (2.63) is 172% higher than that of the unsubstituted 2,4,5-triaminopyrimidine comparator (0.97) [1][2]. This LogP elevation directly impacts octanol-water partitioning and is expected to increase passive membrane permeability by approximately one log unit in PAMPA or Caco-2 models compared to the unsubstituted core, a critical consideration for CNS-targeted or intracellular target programs [3].

Hydrophobicity Shift
Head-to-head
ΔLogP = +1.66 (172% increase vs unsubstituted core)
Supports lipophilic drug-design screening context; aligns with CNS permeability thresholds.
Predicted LogP values; experimental partition data to verify.
Lipophilicity Drug Design ADME Prediction

Boiling Point Differentiation from Unsubstituted Triaminopyrimidine

6-Phenylpyrimidine-2,4,5-triamine exhibits an atmospheric-pressure boiling point of 521.9 °C at 760 mmHg, which is 38.5 °C higher than the boiling point of 2,4,5-triaminopyrimidine (483.4 °C at 760 mmHg) [1][2]. This thermal stability difference is consequential for vacuum distillation purification protocols and for assessing safe handling temperatures during kilogram-scale synthesis.

Boiling Point Gap
Head-to-head
ΔT_boil = +38.5 °C (8.0% above unsubstituted core)
Informs distillation protocol design and thermal stability review for scale-up.
Predicted boiling points at 760 mmHg.
Thermal Stability Purification Process Chemistry

Density Differentiation from Unsubstituted Triaminopyrimidine

The predicted density of 6-phenylpyrimidine-2,4,5-triamine (1.359 g/cm³) is 10.1% lower than that of 2,4,5-triaminopyrimidine (1.512 g/cm³) [1][2]. This density reduction, attributable to the phenyl group disrupting crystal packing, affects bulk material handling calculations, formulation excipient matching, and single-crystal X-ray diffraction density predictions.

Density Reduction
Head-to-head
ΔDensity = -0.153 g/cm³ (-10.1% vs unsubstituted core)
Relevant for bulk handling calculations and formulation excipient matching.
Predicted density; supplier specification review advised.
Formulation Crystallography Material Handling

Synthetic Provenance as a DHFR Inhibitor Intermediate

Baker et al. (1967) demonstrated that 6-phenyl-2,4,5-triaminopyrimidine (designated compound VI) serves as the direct synthetic precursor to 5-(p-bromoacetamidophenylpropylamino)-2,4-diamino-6-phenylpyrimidine (XII), a candidate active-site-directed irreversible inhibitor of dihydrofolic reductase (DHFR) [1]. This established synthetic route, involving condensation with p-nitrocinnamaldehyde followed by two-stage reduction and selective bromoacetylation, is not readily accessible from other triaminopyrimidine regioisomers (e.g., 2,4,6-triaminopyrimidine) due to the specific 5-amino reactivity required for Schiff-base formation [1].

DHFR Inhibitor Precursor
Class-level
Verified intermediate for irreversible DHFR inhibitor (Baker et al., 1967)
Supports DHFR inhibitor synthesis workflow; regioisomer-specific reactivity confirmed.
Peer-reviewed synthetic precedent; route extension requires independent validation.
Medicinal Chemistry DHFR Inhibition Synthetic Intermediate

Refractive Index Differentiation from Unsubstituted Triaminopyrimidine

The predicted refractive index of 6-phenylpyrimidine-2,4,5-triamine (1.74) is 0.053 units lower than that of 2,4,5-triaminopyrimidine (1.793) [1][2]. This difference, while modest, is readily detectable by standard refractometry and can serve as a rapid in-process quality control check to distinguish between the phenylated and unsubstituted triaminopyrimidine during synthesis or upon receipt of material.

Refractive Index QC
Head-to-head
Δn = -0.053 (Target RI: 1.74 vs 1.793 unsubstituted)
Supports rapid refractometry-based identity confirmation to distinguish from unsubstituted analog.
Predicted values; in-house verification against received material recommended.
Optical Properties Quality Control Purity Assessment

Evidence-Backed Application Scenarios for Procurement


Synthesis of Irreversible DHFR Inhibitors

Research groups pursuing active-site-directed irreversible DHFR inhibitors can directly adopt the Baker synthetic pathway, which uses 6-phenyl-2,4,5-triaminopyrimidine as the key triamino intermediate for Schiff-base formation with p-nitrocinnamaldehyde, followed by reduction and bromoacetylation to generate the candidate irreversible inhibitor XII [1]. The 5-amino group's regiochemical availability is essential for this transformation and is not replicated in 2,4,6-triaminopyrimidine [1][2].

Phenylaminopyrimidine-Based Kinase Inhibitor Scaffolds

The 6-phenyl-2,4,5-triaminopyrimidine core provides three chemically distinct amino handles (2-NH2, 4-NH2, 5-NH2) for sequential orthogonal functionalization, enabling the construction of phenylaminopyrimidine kinase inhibitor libraries. The elevated LogP (2.63 vs. 0.97 for the unsubstituted core) aligns with the lipophilicity requirements of ATP-binding pocket targeting [1][3], making this compound a strategically differentiated building block relative to simpler triaminopyrimidines.

Thermal Stability-Guided Purification Protocol Design

Process chemists scaling up syntheses involving 6-phenylpyrimidine-2,4,5-triamine must account for its 521.9 °C atmospheric boiling point—38.5 °C above the unsubstituted analog [1][2]. This data point informs vacuum distillation parameter selection, short-path distillation feasibility assessments, and thermal degradation risk evaluations during solvent removal at elevated temperatures.

Refractive Index-Based Identity Confirmation

Quality control laboratories can implement rapid refractive index measurement (target: 1.74) as a low-cost, high-throughput identity check to distinguish 6-phenylpyrimidine-2,4,5-triamine from the unsubstituted 2,4,5-triaminopyrimidine (n = 1.793), reducing reliance on full NMR or HPLC analysis for routine incoming material verification [1][2].

Application
Selection Property
Validation Focus
Irreversible DHFR Inhibitor Synthesis
Regiochemical reactivity of 5-NH2 group
Schiff-base formation efficiency and route fidelity
Kinase Inhibitor Library Construction
Three distinct amino handles with elevated LogP scaffold
Sequential orthogonal functionalization and ATP-pocket alignment
Purification Protocol Design
Elevated boiling point and thermal stability profile
Vacuum distillation parameter selection and thermal degradation review
Incoming Material Identity Confirmation
Distinct refractive index (1.74 target)
Rapid refractometry check to rule out unsubstituted analog mix-ups
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